molecular formula C10H13NO2 B2483605 (5-Ethylpyridin-2-yl)methyl acetate CAS No. 21852-60-8

(5-Ethylpyridin-2-yl)methyl acetate

Cat. No.: B2483605
CAS No.: 21852-60-8
M. Wt: 179.219
InChI Key: RRIYNYAKRPUOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethylpyridin-2-yl)methyl acetate is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group at the 5-position and a methyl acetate group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylpyridin-2-yl)methyl acetate typically involves the alkylation of 5-ethyl-2-pyridinemethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a column packed with a suitable catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: (5-Ethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Ethylpyridin-2-yl)methyl acetate has several applications in scientific research:

Comparison with Similar Compounds

    2-Methyl-5-ethylpyridine: Similar structure but lacks the acetate group.

    5-Ethyl-2-methylpyridine: Another isomer with a different substitution pattern.

Uniqueness: (5-Ethylpyridin-2-yl)methyl acetate is unique due to the presence of both an ethyl group and a methyl acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(5-ethylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-9-4-5-10(11-6-9)7-13-8(2)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIYNYAKRPUOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This synthesis was performed analogously to the synthesis reported for 2-acetoxymethyl-5-methyl pyridine. Starting from 5-ethyl-2-methyl pyridine (35.10 g, 290 mmol), pure 2-acetoxymethyl-5-ethyl pyridine (46.19 g, 258 mmol, 89%) was obtained as a slightly yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two

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